1-Fluoropropane

Catalog No.
S588239
CAS No.
460-13-9
M.F
C3H7F
M. Wt
62.09 g/mol
Availability
In Stock
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1-Fluoropropane

CAS Number

460-13-9

Product Name

1-Fluoropropane

IUPAC Name

1-fluoropropane

Molecular Formula

C3H7F

Molecular Weight

62.09 g/mol

InChI

InChI=1S/C3H7F/c1-2-3-4/h2-3H2,1H3

InChI Key

JRHNUZCXXOTJCA-UHFFFAOYSA-N

SMILES

CCCF

Synonyms

1-fluoropropane, 1-fluoropropane, 18F-labeled, n-fluoropropane

Canonical SMILES

CCCF

1-Fluoropropane, with the chemical formula C3H7F, is a fluorinated alkane that features a fluorine atom attached to the first carbon of the propane chain. This compound has a molecular weight of approximately 62.08608 g/mol and is commonly referred to as n-propyl fluoride. Its structural formula can be represented using the SMILES notation as CCCF, indicating a straight-chain structure with three carbon atoms and one fluorine atom at the terminal position .

, primarily due to its reactivity as a haloalkane. Some notable reactions include:

  • Nucleophilic Substitution: 1-Fluoropropane can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles. For example, when reacted with sodium hydroxide, no significant reaction occurs due to the stability of the C-F bond .
  • Dehydrohalogenation: Under certain conditions, 1-fluoropropane can be converted into alkenes through elimination reactions by removing hydrogen fluoride.
  • Reactions with Acids: It can react with acid catalysts at high concentrations to produce fluorinated products .

1-Fluoropropane can be synthesized through several methods:

  • Halogenation of Propane: Direct fluorination of propane using fluorine gas under controlled conditions can yield 1-fluoropropane along with other fluorinated by-products.
  • Conversion from Propanoic Acid: A multi-step process can involve converting propanoic acid to propionyl chloride using thionyl chloride, followed by reaction with potassium fluoride to yield 1-fluoropropane .
  • Electrochemical Fluorination: This method involves the use of electrochemical cells where propane is subjected to electro

1-Fluoropropane finds various applications:

  • Refrigerant: Due to its low boiling point and favorable thermodynamic properties, it may be used in refrigeration systems.
  • Solvent: It serves as a solvent in organic synthesis and extraction processes.
  • Intermediate in Organic Synthesis: Its unique properties make it a valuable intermediate in synthesizing pharmaceuticals and agrochemicals.

The interactions of 1-fluoropropane with other compounds have been studied primarily in the context of its use as an additive in lithium-ion batteries. Research indicates that it can form stable solid electrolyte interphases (SEI) when used alongside other additives, enhancing battery performance and stability .

Several compounds are structurally similar to 1-fluoropropane. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaMolecular WeightUnique Features
1-ChloropropaneC3H7Cl76.54 g/molChlorine atom instead of fluorine; more reactive.
2-FluoropropaneC3H7F62.08608 g/molFluorine on the second carbon; different reactivity profile.
1-BromopropaneC3H7Br109.94 g/molBromine atom; higher molecular weight and different reactivity.
PropaneC3H844.097 g/molNo halogen; serves as a baseline for reactivity comparisons.

1-Fluoropropane is unique due to its specific placement of the fluorine atom at the terminal position, which influences its chemical reactivity and potential applications compared to other halogenated alkanes.

XLogP3

1.5

Boiling Point

2.5 °C

Melting Point

-159.0 °C

Vapor Pressure

2.01e+03 mmHg

Other CAS

460-13-9

Wikipedia

1-fluoropropane

Dates

Modify: 2023-08-15

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